4-Bromo-3-propylbenzaldehyde

Lipophilicity Drug-likeness Chromatographic retention

4-Bromo-3-propylbenzaldehyde (CAS 254745-39-6) is a disubstituted benzaldehyde derivative with molecular formula C₁₀H₁₁BrO and molecular weight 227.10 g/mol. It belongs to the class of halogenated aromatic aldehydes that serve as versatile synthetic intermediates in medicinal and organic chemistry.

Molecular Formula C10H11BrO
Molecular Weight 227.10 g/mol
CAS No. 254745-39-6
Cat. No. B13793372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-propylbenzaldehyde
CAS254745-39-6
Molecular FormulaC10H11BrO
Molecular Weight227.10 g/mol
Structural Identifiers
SMILESCCCC1=C(C=CC(=C1)C=O)Br
InChIInChI=1S/C10H11BrO/c1-2-3-9-6-8(7-12)4-5-10(9)11/h4-7H,2-3H2,1H3
InChIKeyZFBAFYOQOUKSOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-propylbenzaldehyde (CAS 254745-39-6): Physicochemical Profile and Comparator Baseline for Procurement Decisions


4-Bromo-3-propylbenzaldehyde (CAS 254745-39-6) is a disubstituted benzaldehyde derivative with molecular formula C₁₀H₁₁BrO and molecular weight 227.10 g/mol [1]. It belongs to the class of halogenated aromatic aldehydes that serve as versatile synthetic intermediates in medicinal and organic chemistry. The compound features three chemically distinct sites: a reactive aldehyde group at position 1, a bromine substituent at position 4 (suitable for cross-coupling reactions), and an n-propyl chain at position 3 that modulates lipophilicity (XLogP3 = 3.4) and conformational flexibility (3 rotatable bonds) beyond what is achievable with methyl or unsubstituted analogs [1]. Its predicted boiling point is 292.8 ± 33.0 °C and predicted density is 1.363 ± 0.06 g/cm³ . The compound exists as an oil at ambient temperature, distinguishing it from lower-alkyl analogs that are typically low-melting solids [2].

Why 4-Bromo-3-propylbenzaldehyde Cannot Be Generically Substituted: Key Differentiators vs. Methyl, Ethyl, and Unsubstituted Analogs


Substituting 4-Bromo-3-propylbenzaldehyde with its closest in-class analogs—4-bromo-3-methylbenzaldehyde (CAS 78775-11-8), 4-bromo-3-ethylbenzaldehyde (CAS 1253787-58-4), or 4-bromobenzaldehyde (CAS 1122-91-4)—introduces quantifiable changes in lipophilicity, conformational flexibility, and steric environment that propagate through downstream synthetic sequences and into the physicochemical properties of final products. The n-propyl chain increases XLogP3 by approximately 1.2 log units versus the unsubstituted 4-bromobenzaldehyde (3.4 vs. 2.2) and by 0.3 units versus the 3-methyl analog (3.4 vs. 3.1) [1]. This difference directly impacts chromatographic retention, phase partitioning during extraction, and the lipophilic ligand efficiency of drug candidates built from this scaffold [1][2]. Furthermore, the three rotatable bonds of the propyl chain—versus one in the methyl and unsubstituted analogs—provide greater conformational adaptability for optimizing target binding interactions, a factor exploited in the structure–activity relationship (SAR) optimization campaign that led from this intermediate to the dual AT₁/ETA receptor antagonist program at Bristol-Myers Squibb [2]. The physical state difference (oil vs. low-melting solid) also affects handling, storage, and purification protocol design in both research and scale-up settings [2].

Quantitative Head-to-Head Evidence: 4-Bromo-3-propylbenzaldehyde vs. Closest Analogs Across Six Critical Selection Dimensions


Lipophilicity (XLogP3) Comparison: 4-Bromo-3-propylbenzaldehyde vs. 4-Bromo-3-methylbenzaldehyde vs. 4-Bromobenzaldehyde

The computed octanol–water partition coefficient (XLogP3) of 4-Bromo-3-propylbenzaldehyde is 3.4, compared to 3.1 for 4-bromo-3-methylbenzaldehyde and 2.2 for 4-bromobenzaldehyde [1][2]. This represents a +0.3 log unit increase over the methyl analog and a +1.2 log unit increase over the unsubstituted parent benzaldehyde, reflecting the incremental contribution of each methylene unit in the 3-alkyl chain. The measured LogP from chemsrc (3.21) is consistent with the computed value .

Lipophilicity Drug-likeness Chromatographic retention

Rotatable Bond Count and Conformational Flexibility: 4-Bromo-3-propylbenzaldehyde vs. Methyl and Unsubstituted Analogs

4-Bromo-3-propylbenzaldehyde possesses 3 rotatable bonds (all within the n-propyl side chain), whereas 4-bromo-3-methylbenzaldehyde and 4-bromobenzaldehyde each possess only 1 rotatable bond (the aldehyde C–C bond) [1]. This two-bond increase in conformational degrees of freedom directly affects the three-dimensional shape space accessible to any biaryl or heterocyclic product constructed via Suzuki coupling at the bromine position or through aldehyde functionalization.

Conformational flexibility SAR optimization Target engagement

Validated Synthetic Utility in an FDA-Approved Drug Discovery Program: 4-Bromo-3-propylbenzaldehyde as a Key Intermediate in the Sparsentan (Filspari) Lineage

4-Bromo-3-propylbenzaldehyde (compound 9 in the published route) was employed as a critical intermediate in the synthesis of 2′-propyl-substituted N-3-isoxazolyl biphenylsulfonamide dual angiotensin II (AT₁) and endothelin A (ETA) receptor antagonists at Bristol-Myers Squibb [1]. The three-step conversion—Wittig olefination with ethyltriphenylphosphonium bromide (83% yield), PtO₂-catalyzed hydrogenation (85% yield), and DIBAL-H reduction of the nitrile to aldehyde (90% yield)—delivered the key intermediate in 63% overall yield from 4-bromo-3-formylbenzonitrile [1]. The resulting biphenylsulfonamide analogue (compound 4, subsequently optimized to compound 7) demonstrated hAT₁ Kᵢ = 0.8 nM, hETA Kᵢ = 9.3 nM, and oral bioavailability of 40% in rats, 86% in dogs, and 21% in monkeys [1]. This SAR program ultimately contributed to the discovery of sparsentan (Filspari, BMS-346567), an FDA-approved dual receptor antagonist for primary immunoglobulin A nephropathy [2].

Drug discovery Process chemistry Dual receptor antagonist

Physical State Differentiation: Oil vs. Low-Melting Solid—Impact on Handling and Purification Protocol Design

4-Bromo-3-propylbenzaldehyde is isolated as an oil at ambient temperature, as explicitly reported in the J. Med. Chem. 2005 experimental section: 'provided 9 (1.3 g, 90%) as an oil' [1]. In contrast, 4-bromo-3-methylbenzaldehyde is a low-melting solid with a melting point range of 114–116 °C , and 4-bromobenzaldehyde is a crystalline solid with a melting point of 57–61 °C . This physical state difference has direct operational consequences: the oil form of the 3-propyl derivative renders it incompatible with recrystallization-based purification but amenable to silica gel chromatography (used in the published route with 95:5 hexane/EtOAc) and distillation-based isolation.

Physical state Purification Scale-up handling

Boiling Point and Thermal Processing Window: 4-Bromo-3-propylbenzaldehyde vs. 4-Bromo-3-methylbenzaldehyde

The predicted boiling point of 4-Bromo-3-propylbenzaldehyde is 292.8 ± 33.0 °C at 760 mmHg , compared to 262.2 ± 28.0 °C (measured) for 4-bromo-3-methylbenzaldehyde . This ~30 °C elevation in boiling point reflects the additional molecular weight and van der Waals surface area contributed by the propyl chain (MW 227.10 vs. 199.04 g/mol). The higher boiling point provides a wider thermal window for reactions requiring elevated temperatures (e.g., Suzuki couplings typically conducted at 80–110 °C) without risk of evaporative loss of the starting material.

Boiling point Distillation Thermal stability Reaction solvent selection

Molecular Weight and Heavy Atom Count: Implications for Reaction Stoichiometry and Cost-in-Use Calculations

The molecular weight of 4-Bromo-3-propylbenzaldehyde is 227.10 g/mol (exact mass: 225.99933 Da) [1], compared to 199.04 g/mol for 4-bromo-3-methylbenzaldehyde , 213.07 g/mol for 4-bromo-3-ethylbenzaldehyde , and 185.02 g/mol for 4-bromobenzaldehyde [2]. The heavy atom count is 12 for the target compound versus 10 for the 3-methyl analog and 9 for 4-bromobenzaldehyde [1]. The systematic mass increase of ~14 g/mol per additional methylene unit in the 3-alkyl chain directly affects the mass of material required for mole-based reaction setups and should be accounted for in cost-per-mole procurement comparisons.

Molecular weight Cost-per-mole Reaction stoichiometry Atom economy

Optimal Procurement and Application Scenarios for 4-Bromo-3-propylbenzaldehyde Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Programs Requiring 3-Position Alkyl Chain Optimization for Lipophilicity-Driven Potency

When a medicinal chemistry program requires systematic exploration of 3-position alkyl chain length on a benzaldehyde scaffold—as in the DARA program where the 2′-propyl substitution pattern conferred a 12-fold improvement in hAT₁ binding affinity (Kᵢ = 0.8 nM for compound 7 vs. >10 nM for compound 3, which lacked the optimized 2′-side chain)——4-Bromo-3-propylbenzaldehyde is the only readily accessible building block that provides the n-propyl group pre-installed at the correct position. Its XLogP3 of 3.4 positions it in an optimal lipophilicity range for oral bioavailability (the derived compound 7 achieved F = 40% in rats and 86% in dogs), a balance that cannot be achieved with the 3-methyl (XLogP3 = 3.1) or unsubstituted (XLogP3 = 2.2) analogs without additional synthetic manipulation [1].

Suzuki–Miyaura Cross-Coupling for Biaryl Construction in Multi-Step Pharmaceutical Intermediate Synthesis

The 4-position aryl bromide of this compound serves as an electrophilic coupling partner in palladium-catalyzed Suzuki–Miyaura reactions, as validated in the J. Med. Chem. 2005 synthesis where it was coupled with a boronic acid derivative using tetrakis(triphenylphosphine)palladium(0) and aqueous Na₂CO₃ at 85 °C for 3 hours to construct the biphenyl core of the DARA scaffold [1]. The higher boiling point of this compound (~293 °C predicted) relative to 4-bromo-3-methylbenzaldehyde (~262 °C) provides a wider safety margin against evaporative loss during the sustained heating required for these couplings. Researchers procuring this compound for cross-coupling applications should verify bromine content and aldehyde integrity (e.g., by ¹H NMR comparing the aldehyde proton at δ 9.97 ppm as reported) [1].

Scale-Up Process Development for Registered Intermediates in cGMP or Pre-Clinical Supply Chains

For process chemistry groups scaling the synthesis of biphenylsulfonamide drug candidates that trace their lineage to the BMS DARA program (including sparsentan/Filspari), 4-Bromo-3-propylbenzaldehyde represents a structurally validated registered intermediate. The literature provides benchmark yields for each transformation in the sequence: Wittig olefination (83%), hydrogenation (85%), and DIBAL-H reduction (90%), yielding an overall 63% from 4-bromo-3-formylbenzonitrile [1]. When sourcing this compound at kilogram scale, procurement specifications should mandate purity ≥ 95% (as per commercial suppliers), include a certificate of analysis with ¹H NMR and HPLC data, and specify storage conditions (cool, dry place, as the aldehyde group is susceptible to air oxidation over extended periods) [2].

Computational Chemistry and QSAR Model Building Requiring Systematic Physicochemical Property Data Across a Homologous Alkyl Series

The homologous series of 3-alkyl-substituted 4-bromobenzaldehydes (methyl, ethyl, propyl) provides an internally consistent dataset for computational modelers studying the effect of incremental alkyl chain elongation on molecular descriptors. The target compound contributes critical data points to this series: XLogP3 = 3.4 (vs. 3.1 for methyl), 3 rotatable bonds (vs. 1 for methyl), MW = 227.10 (vs. 199.04 for methyl), and heavy atom count = 12 (vs. 10 for methyl) [1][2]. These data enable accurate interpolation and extrapolation of physicochemical properties for virtual libraries of benzaldehyde-derived compounds, supporting in silico ADMET prediction and fragment-based drug design efforts. The experimentally validated synthetic accessibility of this compound (via the published three-step route) further supports its inclusion as a synthetically feasible building block in virtual screening libraries .

Quote Request

Request a Quote for 4-Bromo-3-propylbenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.